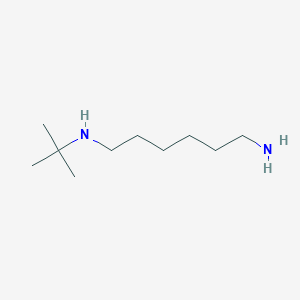
N~1~-tert-Butylhexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-tert-Butylhexane-1,6-diamine is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~-tert-Butylhexane-1,6-diamine can be synthesized through a multi-step process. One common method involves the reaction of hexane-1,6-diamine with tert-butyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of N1-tert-Butylhexane-1,6-diamine often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-tert-Butylhexane-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
N~1~-tert-Butylhexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N1-tert-Butylhexane-1,6-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. This compound can also act as a nucleophile, participating in various chemical reactions that modify the structure and function of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: A simpler diamine with similar reactivity but lacks the tert-butyl group.
N-Butylhexane-1,6-diamine: Similar structure but with a butyl group instead of a tert-butyl group.
Uniqueness
N~1~-tert-Butylhexane-1,6-diamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where selective reactivity is desired.
Eigenschaften
CAS-Nummer |
836612-78-3 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
N'-tert-butylhexane-1,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-10(2,3)12-9-7-5-4-6-8-11/h12H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
BVFRGWSYRFOYFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















